molecular formula C16H20N4O2S B2360284 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034251-50-6

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2360284
CAS RN: 2034251-50-6
M. Wt: 332.42
InChI Key: TUEYHLJKYDDZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a piperidine-based compound that possesses a unique chemical structure, making it a promising candidate for drug development and other research applications.

Scientific Research Applications

Enantioselective Synthesis and CGRP Receptor Inhibition

A study presents the development of an enantioselective process for synthesizing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the importance of stereoselective synthesis in medicinal chemistry for receptor inhibition applications (Cann et al., 2012).

Soluble Epoxide Hydrolase Inhibition

Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, highlighting the role of the triazine heterocycle in achieving potency and selectivity, which is critical for designing inhibitors with good oral exposure (Thalji et al., 2013).

Antiproliferative Activity and Molecular Docking

A study synthesized compounds with potential estrogen receptor binding affinity and evaluated their antiproliferative activities against human breast cancer cell lines, demonstrating the significance of combining structural moieties for enhanced bioactivity (Parveen et al., 2017).

properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-6-7-15(19-18-12)22-13-4-2-8-20(11-13)16(21)17-10-14-5-3-9-23-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEYHLJKYDDZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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